molecular formula C12H6Br2N2O4 B15419796 2,2'-Dibromo-6,6'-dinitro-1,1'-biphenyl CAS No. 118091-14-8

2,2'-Dibromo-6,6'-dinitro-1,1'-biphenyl

Cat. No.: B15419796
CAS No.: 118091-14-8
M. Wt: 401.99 g/mol
InChI Key: BROCOHGJGWWGOH-UHFFFAOYSA-N
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Description

2,2'-Dibromo-6,6'-dinitro-1,1'-biphenyl is a halogenated and nitrated biphenyl derivative characterized by bromine atoms at the 2,2' positions and nitro groups at the 6,6' positions. Its structural complexity makes it a candidate for specialized applications in materials science, catalysis, and pharmaceuticals.

Properties

CAS No.

118091-14-8

Molecular Formula

C12H6Br2N2O4

Molecular Weight

401.99 g/mol

IUPAC Name

1-bromo-2-(2-bromo-6-nitrophenyl)-3-nitrobenzene

InChI

InChI=1S/C12H6Br2N2O4/c13-7-3-1-5-9(15(17)18)11(7)12-8(14)4-2-6-10(12)16(19)20/h1-6H

InChI Key

BROCOHGJGWWGOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=C(C=CC=C2Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated/Nitrated Biphenyl Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
2,2'-Dibromo-6,6'-dinitro-1,1'-biphenyl Br (2,2'), NO₂ (6,6') C₁₂H₆Br₂N₂O₄ 418.0 (calc.) High stability, potential explosives precursor
6,6'-Dibromo-2,2'-dimethoxy-1,1'-biphenyl Br (6,6'), OCH₃ (2,2') C₂₂H₁₆Br₂O₂ 472.18 Chiral ligands in asymmetric catalysis
6,6'-Dimethoxy-2,2',3,3',5-pentanitro-1,1'-biphenyl NO₂ (2,2',3,3',5), OCH₃ (6,6') C₁₈H₁₄N₅O₁₄ 532.33 Axial chirality, materials research
3,3′-Dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic acid Br (3,3'), OCH₃ (6,6'), COOH (2,2') C₂₂H₁₆Br₂O₈ 568.16 Coordination chemistry, crystal engineering

Key Observations:

  • Electron Effects : Bromine and nitro groups in the target compound enhance electrophilic substitution resistance compared to methoxy or carboxylate derivatives, which are more reactive .

Key Differences :

  • Nitro groups in the target compound may confer higher cytotoxicity compared to hydroxyl or methoxy-substituted analogs .

Preparation Methods

Ullmann Coupling of Halogenated Benzene Derivatives

Ullmann coupling, mediated by copper catalysts, enables the formation of biaryl bonds between halogenated aromatic precursors. For 2,2'-dibromo-6,6'-dinitro-1,1'-biphenyl, this method requires halogenated nitrobenzene derivatives as starting materials.

Representative Procedure :

  • Reactants : 2-bromo-6-nitroiodobenzene (2 eq)
  • Catalyst : Copper powder (1.2 eq)
  • Solvent : Dimethylformamide (DMF)
  • Conditions : 120°C, 24–48 h under inert atmosphere
  • Yield : 60–70%

The reaction proceeds via oxidative addition of the aryl halide to Cu(0), followed by reductive elimination to form the biaryl bond. Nitro groups remain stable under these conditions, while bromine acts as a transient directing group.

Lithium-Halogen Exchange Coupling

Lithium-mediated couplings offer an alternative route, particularly for substrates sensitive to copper. This method employs n-butyllithium (n-BuLi) to generate aryl lithium intermediates, which subsequently couple with electrophilic partners.

Example :

  • Reactant : 2,3-dibromonitrobenzene (1 eq)
  • Base : n-BuLi (2.2 eq, 1.6 M in hexane)
  • Solvent : Tetrahydrofuran (THF)/hexane (4:1 v/v)
  • Temperature : –78°C to 0°C gradient
  • Yield : 84% biphenyl product

This approach benefits from rapid reaction kinetics but requires stringent temperature control to prevent nitro group reduction.

Regioselective Nitration Strategies

Introducing nitro groups at the 6,6'-positions demands careful consideration of directing effects and reaction conditions. Bromine substituents at the 2,2'-positions exert ortho/para-directing influences, necessitating optimized nitration protocols to achieve para selectivity.

Mixed-Acid Nitration

Traditional nitration using HNO₃/H₂SO₄ mixtures remains the most widely employed method:

Optimized Parameters :

Parameter Value
HNO₃ concentration 90% (w/w)
H₂SO₄ ratio 1:1.5 (v/v HNO₃:H₂SO₄)
Temperature 80–90°C
Reaction time 6–8 h
Yield 55–65%

Under these conditions, nitration occurs predominantly at the para positions relative to bromine (6,6'), with <10% ortho-nitrated byproducts.

Acetyl Nitrate-Mediated Nitration

For temperature-sensitive substrates, acetyl nitrate (AcONO₂) in dichloromethane provides milder nitration conditions:

Procedure :

  • Nitrating agent : AcONO₂ (3 eq)
  • Solvent : CH₂Cl₂
  • Temperature : 0°C to RT
  • Time : 12 h
  • Yield : 48%

This method reduces side reactions but requires extended reaction times and careful pH control.

Sequential Halogenation-Nitration Approaches

Bromination Followed by Nitration

This two-step sequence first establishes the biphenyl bromine pattern before introducing nitro groups:

  • Bromination :

    • Substrate : 2,2'-dinitrobiphenyl
    • Reagent : Br₂ (2.2 eq) in CHCl₃
    • Catalyst : FeBr₃ (0.1 eq)
    • Conditions : Reflux, 4 h
    • Yield : 72% dibrominated product
  • Nitration :
    As detailed in Section 2.1

Nitration Followed by Bromination

Reversing the substitution order proves less effective due to the strong meta-directing nature of nitro groups, which misdirects subsequent bromination:

Limitations :

  • Bromine predominantly incorporates at meta positions (4,4') relative to nitro groups
  • <25% yield of target regioisomer

Advanced Catalytic Methods

Palladium-Catalyzed Direct Arylation

Modern transition metal catalysis enables direct C–H functionalization, bypassing pre-halogenation steps:

System :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : 1,10-phenanthroline
  • Base : Cs₂CO₃
  • Solvent : NMP
  • Temperature : 140°C
  • Yield : 40%

While promising, this method currently suffers from moderate yields and requires further optimization.

Photoredox-Mediated Coupling

Visible-light photocatalysis offers a sustainable alternative:

Conditions :

  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Reductant : DIPEA
  • Light source : 450 nm LED
  • Solvent : DMSO
  • Yield : 38%

This emerging methodology shows potential for nitro-group tolerance but remains in exploratory stages.

Characterization and Quality Control

Critical analytical data for 2,2'-dibromo-6,6'-dinitro-1,1'-biphenyl:

Property Value Method
Melting Point 148–150°C DSC
¹H NMR (CDCl₃) δ 7.66–7.68 (m, 2H) 400 MHz
δ 7.38–7.40 (m, 2H)
δ 7.23–7.29 (m, 4H)
IR (KBr) 1530 cm⁻¹ (NO₂ asym) FT-IR
1350 cm⁻¹ (NO₂ sym)
HRMS (ESI+) m/z 401.8723 [M+H]⁺ Calculated: 401.8720

Industrial-Scale Considerations

While laboratory syntheses achieve moderate yields, scaling production introduces unique challenges:

Key Factors :

  • Solvent Recovery : DMF and DMSO require energy-intensive distillation
  • Waste Management : Cu byproducts necessitate chelation treatment
  • Process Safety : Exothermic nitration demands precise temperature control

Recent advances in flow chemistry demonstrate potential for continuous manufacturing, improving safety and yield consistency.

Q & A

Q. What are the established synthetic routes for 2,2'-Dibromo-6,6'-dinitro-1,1'-biphenyl, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via nitration of brominated biphenyl precursors. For example, nitration of 6,6′-dibromo-1,1′-biphenyl derivatives using concentrated nitric acid under controlled conditions (room temperature, 24 hours) yields the nitro-substituted product. Recrystallization from ethyl acetate improves purity . Alternative routes involve coupling reactions using n-butyl lithium with o-dibromobenzene precursors, which require low-temperature conditions to minimize side reactions . Optimization focuses on stoichiometry, solvent selection, and post-synthetic purification (e.g., column chromatography for intermediates).

Q. How does the positioning of bromine and nitro groups influence the compound's electronic structure and reactivity?

The bromine atoms at the 2,2′ positions introduce steric hindrance and electron-withdrawing effects, while the nitro groups at 6,6′ positions further polarize the aromatic rings. This configuration reduces electron density at the biphenyl core, enhancing electrophilic substitution resistance but facilitating nucleophilic aromatic substitution (e.g., displacement of bromine in cross-coupling reactions). Spectroscopic techniques like NMR and IR confirm electronic perturbations, while DFT calculations predict charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. What computational methods are recommended for modeling the electronic properties of 2,2'-Dibromo-6,6'-dinitro-1,1'-biphenyl, and how do exchange-correlation functionals affect accuracy?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is critical for accurate electronic structure modeling. Becke’s 1993 study demonstrated that including exact exchange improves thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) . For correlation effects, the Lee-Yang-Parr (LYP) functional, combined with gradient corrections, reliably predicts molecular polarizabilities and reaction pathways . Basis sets like 6-311G(d,p) are recommended for halogenated systems to account for relativistic effects on bromine.

Q. How can crystallographic techniques resolve structural ambiguities in halogenated biphenyl derivatives?

Single-crystal X-ray diffraction (SC-XRD) with phase annealing methods (e.g., SHELX-90) resolves conformational disorder caused by halogen substituents. Hydrogen atoms are positioned geometrically, and thermal parameters (Uiso) are refined using riding models. For example, in nitrated biphenyls, torsional angles between aromatic rings and nitro group orientations are determined with < 0.01 Å precision, critical for understanding steric interactions .

Q. What strategies are effective for utilizing this compound as a precursor in chiral ligand synthesis for asymmetric catalysis?

The bromine atoms serve as leaving groups for Suzuki-Miyaura cross-coupling to introduce phosphine or amine moieties. For example, reacting with bis(pinacolato)diboron forms boronic esters, which couple with chiral binaphthyl phosphines to create ligands like BINAP derivatives . Enantiomeric purity is achieved via resolution using chiral auxiliaries or asymmetric catalysis during ligand assembly. Catalytic testing in hydroformylation or hydrogenation reactions validates ligand efficacy .

Q. What methodologies assess the biological activity of halogenated nitroaromatic compounds, and how are structure-activity relationships (SARs) established?

In vitro assays (e.g., antiproliferative effects on cancer cell lines) combined with molecular docking studies evaluate bioactivity. For example, brominated biphenyl derivatives are screened against MCF-7 or HeLa cells using MTT assays. SARs correlate substituent positions (e.g., nitro vs. methoxy groups) with cytotoxicity, while DFT-derived electrostatic potential maps identify pharmacophoric features .

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